

The Pyrrolopyrazine Scaffold: A Versatile Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name:	1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Cat. No.:	B1307175

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders. This technical guide provides a comprehensive review of the pyrrolopyrazine scaffold, detailing its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Therapeutic Applications of Pyrrolopyrazine Derivatives

The versatility of the pyrrolopyrazine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Depending on the substitution pattern and the specific isomeric form of the core, these compounds can be tailored to interact with various biological targets with high affinity and selectivity.

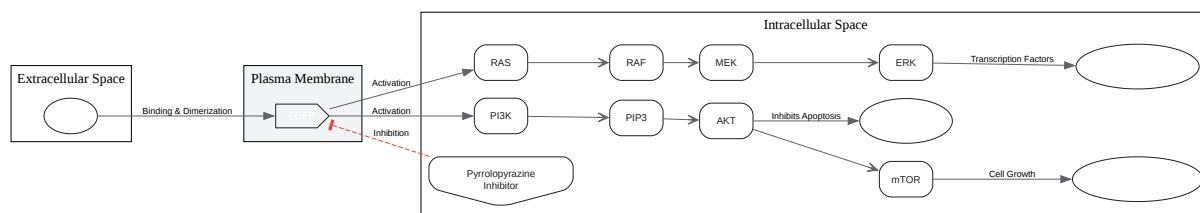
Oncology: Targeting Kinase Signaling

A significant focus of research on pyrrolopyrazines has been in the development of kinase inhibitors for cancer therapy. The 5H-pyrrolo[2,3-b]pyrazine isomer, in particular, has proven to be an excellent scaffold for targeting the ATP-binding site of various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is a key driver in numerous cancers. Several 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent and selective inhibitors of FGFRs.^{[1][2][3][4][5][6][7]} These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.

The primary signaling cascades downstream of FGFR activation are the RAS-MAPK and the PI3K-AKT pathways, both of which play crucial roles in cell proliferation, survival, and differentiation.^{[8][9]} Inhibition of FGFR by pyrrolopyrazine derivatives leads to the downregulation of these pathways, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.



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FGFR Signaling Pathway and Inhibition by Pyrrolopyrazines.

Quantitative Data for Pyrrolopyrazine-based FGFR Inhibitors:

The following table summarizes the *in vitro* activity of representative 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors.

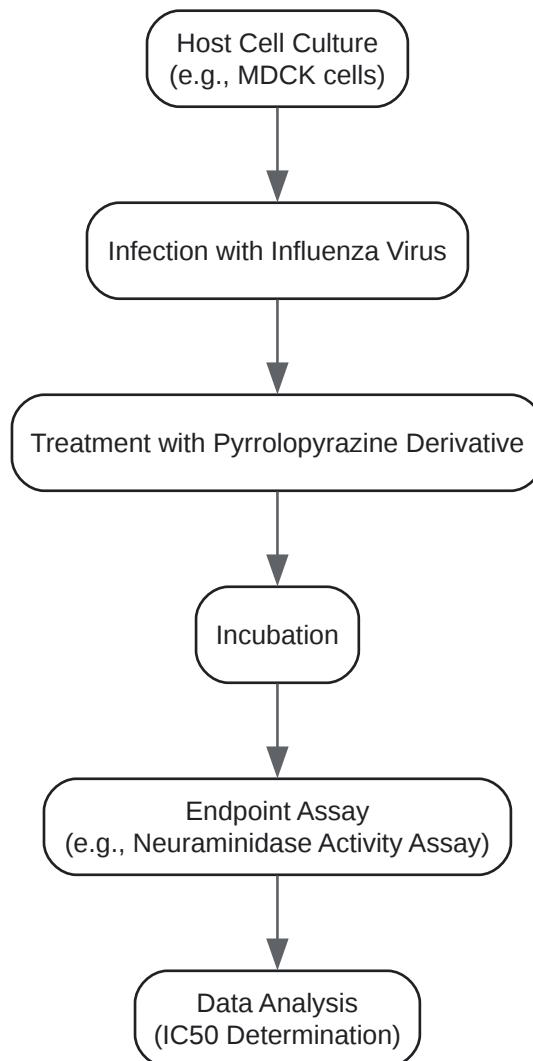
Compound ID	Target Kinase	IC50 (nM)	Cell Line	Cellular IC50 (nM)	Reference
Compound 13	FGFR1	8.2	KG-1	25	[1]
Compound 9	FGFR1	>90% inhibition @ 1µM	-	-	[3]
Compound 10	FGFR2, FGFR3	Potent Inhibition	SNU-16	Tumor stasis/regression	[4]

Antimicrobial and Antiviral Activity

The pyrrolo[1,2-a]pyrazine scaffold is frequently associated with antimicrobial and antiviral properties.[10] These derivatives have shown promise in combating various pathogens, including bacteria, fungi, and viruses.

Antiviral Activity:

Certain pyrrolopyrazine derivatives have demonstrated notable activity against influenza viruses. For instance, a dimethyl carboxylate derivative of pyrrolo[2,1-f][1][2][11]triazine exhibited an IC50 of 4 µg/mL against influenza A/Puerto Rico/8/34 (H1N1).[12] The proposed mechanism of action for some of these compounds involves the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[12]



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General workflow for in vitro antiviral activity screening.

Antibacterial Activity:

Derivatives of pyrrolo[1,2-a]pyrazine have been isolated from natural sources and have also been synthesized, showing activity against various bacterial strains.^[10] The mechanism of action is often related to the disruption of bacterial cell wall synthesis or other essential cellular processes.

Quantitative Data for Antimicrobial Pyrrolopyrazines:

Compound Type	Organism	Activity Metric	Value	Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)	P. mirabilis, E. coli	Biofilm Inhibition	Significant	[10]
Pyrrolo[2,1-f][2][11]triazine derivative	Influenza A (H1N1)	IC50	4 µg/mL	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review, offering a practical guide for researchers in the field.

Synthesis of a 5H-Pyrrolo[2,3-b]pyrazine Core

General Procedure for Suzuki Coupling:[13]

- To a solution of the halo-pyrrolopyrazine starting material in a 3:1 mixture of dioxane and water, add the appropriate boronic acid or boronic ester (1.2 equivalents) and potassium carbonate (2.0 equivalents).
- Degas the mixture by bubbling argon through it for 15 minutes.
- Add Pd(dppf)Cl₂ (0.1 equivalents) to the reaction mixture.
- Heat the reaction at 80 °C for 2 hours or until completion as monitored by TLC.
- After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Assay (FGFR)

ADP-Glo™ Kinase Assay (Promega):[14][15]

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

- Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT), ATP solution, and substrate solution (e.g., Poly(Glu,Tyr) 4:1).
- Reaction Setup: In a 384-well plate, add 1 µl of the pyrrolopyrazine inhibitor (in DMSO) or DMSO control, 2 µl of FGFR enzyme solution, and 2 µl of the substrate/ATP mixture.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
 - Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Record the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

MTT or CellTiter-Glo® Assay:[16]

- Cell Plating: Seed cancer cells (e.g., SNU-16, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Compound Treatment: Treat the cells with serial dilutions of the pyrrolopyrazine compounds for 72 hours.
- Cell Viability Measurement:
 - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
 - CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
- Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC₅₀ values.

Western Blot Analysis for ERK Phosphorylation

General Protocol:[1][6]

- Cell Treatment and Lysis: Treat cells with the pyrrolopyrazine inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4 °C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

Broth Microdilution Assay for Antibacterial Susceptibility

CLSI Recommended Protocol:[17][18][19][20]

- Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
- Compound Dilution: Prepare two-fold serial dilutions of the pyrrolopyrazine compounds in a 96-well microtiter plate containing broth medium.
- Inoculation: Inoculate each well with the bacterial suspension.
- Incubation: Incubate the plate at 37 °C for 16-20 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The pyrrolopyrazine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The extensive research in oncology, particularly in the development of FGFR inhibitors, highlights the potential of this core structure to yield potent and selective drug candidates. While the exploration of pyrrolopyrazines in infectious diseases is less mature, the promising preliminary results warrant further investigation.

Future directions in the field should focus on:

- Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.
- Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which pyrrolopyrazine derivatives exert their antimicrobial and antiviral effects will be crucial for

their further development.

- Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME-Tox studies are necessary to advance promising lead compounds into clinical development.

The continued exploration of the chemical space around the pyrrolopyrazine scaffold, coupled with a thorough biological evaluation, holds great promise for the discovery of new and effective medicines to address unmet medical needs.

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